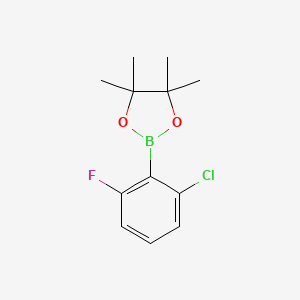
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-(2-ClF-6-F-phenyl)-TMD, is a boron-containing organoboron compound that has recently been studied for its potential applications in both scientific research and lab experiments. This compound has a wide range of properties and functions, making it a versatile tool for researchers.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications
Synthesis of Ortho-Modified Derivatives : Compounds like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes were synthesized, displaying inhibitory activity against serine proteases such as thrombin. These derivatives showed no S–B coordination and only weak N–B coordination in solid state and solution studies (Spencer et al., 2002).
Polymer Synthesis : The compound has been used in catalyst-transfer Suzuki-Miyaura coupling polymerization for synthesizing polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and regioregularity, relevant in materials science (Yokozawa et al., 2011).
Synthesis of Stilbene Derivatives : Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, potentially useful for LCD technology and as intermediates in synthesizing conjugated polyenes (Das et al., 2015).
Chemical and Material Properties
Study of Crystal Structures : The compound's derivatives have been used to study crystal structures, such as in the analysis of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, aiding in understanding molecular geometry and bonding (Seeger & Heller, 1985).
Organic Synthesis : Benzyloxycyanophenylboronic esters have been synthesized using similar compounds, contributing to the field of organic synthesis and offering potential applications in medicinal chemistry (El Bialy et al., 2011).
Electrochemical Properties : Investigations into the electrochemical properties of sulfur-containing organoboron compounds, including derivatives of the compound , have provided insights into their potential use in electrochemical applications (Tanigawa et al., 2016).
Synthesis of Nanoparticles : Heterodifunctional polyfluorene building blocks derived from similar compounds have been used to create nanoparticles with bright fluorescence emission, crucial in the field of nanotechnology and material science (Fischer et al., 2013).
Lipogenic Inhibitors : Derivatives like pinacolyl boronate-substituted stilbenes have shown lipogenesis inhibitory effects, suggesting potential applications in pharmaceuticals (Das et al., 2011).
Silicon-Based Drug Synthesis : The compound has facilitated the development of a new building block for synthesizing silicon-based drugs, highlighting its role in advancing medicinal chemistry (Büttner et al., 2007).
Continuous Flow Synthesis : Its derivatives have been synthesized using continuous flow processes, improving the efficiency and scalability of chemical synthesis (Fandrick et al., 2012).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLHYCBHWLRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



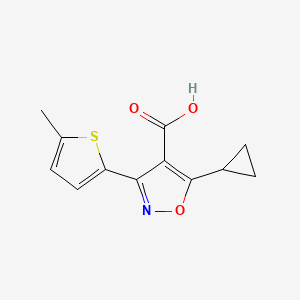
![4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1434439.png)
![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)
![[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid](/img/structure/B1434443.png)

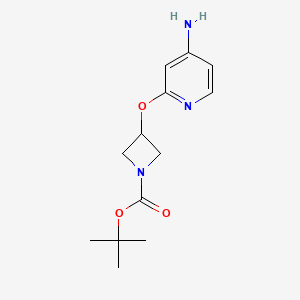


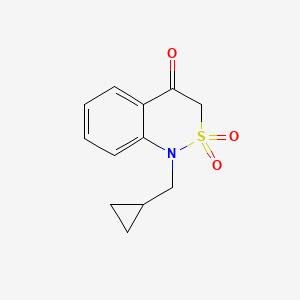
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
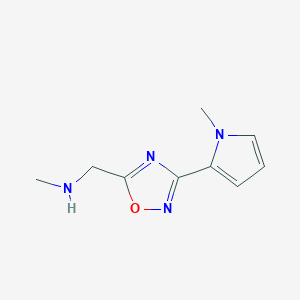
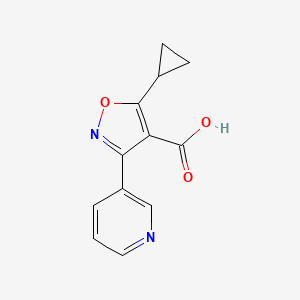
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)